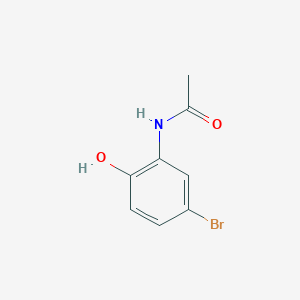

N-(5-bromo-2-hydroxyphenyl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(5-bromo-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPOKHIASGOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359603 | |

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107986-49-2 | |

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(5-bromo-2-hydroxyphenyl)acetamide and its Core Structures

The primary approaches to synthesizing this compound involve either starting with a pre-brominated aminophenol or introducing the bromine atom onto an existing N-(hydroxyphenyl)acetamide core.

A straightforward method for the synthesis of this compound is the direct acylation of 2-amino-4-bromophenol. sigmaaldrich.comnih.gov This nucleophilic substitution reaction involves treating the aminophenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. byjus.com The amino group, being a stronger nucleophile than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the amide bond.

Alternatively, the synthesis can commence with N-(2-hydroxyphenyl)acetamide, a compound also known as 2-acetamidophenol. nist.gov Subsequent electrophilic aromatic substitution via bromination introduces a bromine atom onto the aromatic ring. The hydroxyl and acetamido groups are ortho-, para-directing activators. Due to steric hindrance from the acetamido group at the ortho position, the bromine atom is predominantly directed to the para position relative to the hydroxyl group, yielding the desired this compound.

The Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones, which are key precursors to the this compound core structure. researchgate.netresearchgate.net This reaction involves the rearrangement of a phenolic ester, such as 4-bromophenyl acetate, into a hydroxyaryl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comwikipedia.orgchemicalbook.com The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para-hydroxyacetophenone isomers. researchgate.netpw.live

The mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen of the ester, making it a better leaving group. wikipedia.org This is followed by the generation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenyl ring. byjus.comwikipedia.org The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the choice of solvent. byjus.compw.live For instance, lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. pw.live

One-pot synthesis methodologies offer an efficient and environmentally friendly alternative for producing acetamide (B32628) derivatives. google.com These processes combine multiple reaction steps into a single procedure, minimizing the need for isolating intermediates and reducing solvent usage and waste. For example, one-pot decarboxylative acylation of aromatic amines using diethyl malonate has been developed to produce homologated amides. google.com Similarly, multicomponent reactions, such as the A³ coupling of an alkyne, an aldehyde (like formaldehyde), and an amine, can generate propargylic amines, which can then be further transformed. acs.org While not directly producing this compound, these methods highlight advanced strategies for constructing complex amide-containing molecules from simple starting materials in a single operation. acs.orgnih.gov

The efficiency and outcome of the synthesis of this compound are highly dependent on the choice of starting materials and reagents.

| Starting Material/Reagent | Role in Synthesis | Impact on Efficiency/Yield |

| 2-Amino-4-bromophenol | Starting material for direct acylation. sigmaaldrich.com | Provides a direct route to the target compound, with yield depending on the efficiency of the acylation step. |

| N-(2-hydroxyphenyl)acetamide | Starting material for bromination. nist.gov | A common precursor; the yield is influenced by the selectivity and completeness of the bromination reaction. |

| 4-Bromophenol | Precursor for Fries rearrangement. chemicalbook.com | Used to generate the 5-bromo-2-hydroxyacetophenone intermediate; overall yield depends on the success of the rearrangement. |

| Acetic Anhydride/Acetyl Chloride | Acetylating agent. byjus.comchemicalbook.com | Highly reactive, leading to efficient formation of the amide bond. Acetyl chloride is generally more reactive than acetic anhydride. |

| Bromine (Br₂) / N-Bromosuccinimide (NBS) | Brominating agent. acsgcipr.orgacsgcipr.org | Br₂ is a strong brominating agent, often used with a Lewis acid. acsgcipr.org NBS is a milder and more selective alternative. wku.edu |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst for Fries rearrangement. researchgate.netchemicalbook.com | Promotes the rearrangement of phenolic esters to hydroxyaryl ketones, significantly impacting reaction rate and isomer distribution. researchgate.netwikipedia.org |

| Solvents (e.g., Ether, Chloroform, Methanol) | Reaction medium. orgsyn.orgtcichemicals.com | The polarity of the solvent can influence reaction rates and the selectivity of isomeric products, particularly in the Fries rearrangement. byjus.com |

| Bases (e.g., Pyridine (B92270), Potassium Hydroxide) | Acid scavenger/catalyst. orgsyn.orgrsc.org | Used to neutralize acidic byproducts (like HCl) in acylation reactions or to facilitate condensation reactions. byjus.comorgsyn.orggoogle.com |

| Hydrazine (B178648) Hydrate | Reducing agent/reagent for hydrazone formation. uchile.clrsc.org | Used in condensation reactions with ketones to form hydrazones and can also act as a reducing agent under specific conditions. uchile.clresearchgate.net |

Derivatization Strategies and Analogue Synthesis Incorporating the 5-bromo-2-hydroxyphenyl Moiety

The 5-bromo-2-hydroxyphenyl moiety, particularly in the form of its acetophenone (B1666503) precursor, is a valuable scaffold for synthesizing a variety of derivatives through further chemical transformations. sigmaaldrich.com

A primary derivatization strategy involves the condensation of 5-bromo-2-hydroxyacetophenone with hydrazine or its derivatives to form hydrazones. sigmaaldrich.comyoutube.comresearchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.org The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone. The resulting intermediate then undergoes dehydration, often facilitated by a catalytic amount of acid, to yield the stable hydrazone product, characterized by a C=N double bond. researchgate.net

These condensation reactions can be extended to form acylhydrazones by reacting a carboxylic acid hydrazide with the acetophenone. nih.gov This process allows for the introduction of a wide range of substituents, leading to a diverse library of compounds with varied structural and electronic properties. The synthesis of hydrazides themselves typically involves the reaction of an ester with hydrazine hydrate. researchgate.net The resulting hydrazones and acylhydrazones are often crystalline solids, and their formation is confirmed by the appearance of a characteristic imine (C=N) stretching band in their IR spectra and the absence of the initial carbonyl signals. mdpi.com

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of primary amines with carbonyl compounds. advancechemjournal.comscirp.org The synthesis of Schiff base derivatives from this compound typically involves the reaction of its amino group (after hydrolysis of the acetamide) or a derivative containing a primary amine with an appropriate aldehyde or ketone. For instance, Schiff bases can be formed from the condensation of 5-bromo-2-hydroxy benzaldehyde (B42025) with aniline (B41778) in an alcohol medium. researchgate.netrecentscientific.com These reactions are often catalyzed by an acid or base and may require heat. scirp.org The resulting Schiff bases are important for their biological activities and as precursors for the synthesis of various heterocyclic compounds. advancechemjournal.com

A general synthetic route involves the reaction of a primary amine with a carbonyl compound, as illustrated in the formation of Schiff bases from diphenylamine (B1679370) derivatives. This process includes the reaction of 2-(4-formylphenoxy)-N,N-diphenylacetamide with various anilines in the presence of glacial acetic acid in ethanol (B145695). advancechemjournal.com

Integration into Heterocyclic Systems

The this compound scaffold is a valuable building block for the creation of diverse heterocyclic structures. The bromine atom allows for cross-coupling reactions, while the acetamido and hydroxyl groups can be modified or participate in cyclization reactions to form various ring systems.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, the bromo substituent is exploited for palladium-catalyzed coupling with various boronic acids. For example, N-(5-bromo-2-methylpyridin-3-yl)acetamide can be reacted with a range of arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govresearchgate.net These reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. nih.govresearchgate.netnih.gov This methodology allows for the synthesis of a diverse library of pyridine derivatives with various substituents. nih.govresearchgate.net The electronic nature of the substituents on the arylboronic acid generally does not have a significant impact on the reaction efficiency. nih.gov

Table 1: Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | N-(5-aryl-2-methylpyridin-3-yl)acetamide | Moderate to Good | nih.govresearchgate.net |

| 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Arylboronic acid | Pd(0) | K₃PO₄ | 1,4-Dioxane | Arylated amide derivative | 66-81% | researchgate.net |

Pyrimidine (B1678525) derivatives can be synthesized through various condensation reactions. One common method involves the three-component reaction of a β-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) or an amidine. gsconlinepress.com For instance, pyrimidine derivatives have been prepared by reacting benzaldehyde and acetylacetone (B45752) with ammonium (B1175870) acetate. gsconlinepress.com Another approach involves the cyclization of intermediates formed from the reaction of chalcones with guanidinium (B1211019) hydrochloride. nih.gov The this compound moiety can be incorporated into pyrimidine structures by first modifying it to contain one of the necessary functional groups for the cyclization reaction.

Pyrazolo[3,4-d]pyrimidines are another important class of heterocyclic compounds. Their synthesis often starts from a substituted pyrazole (B372694) precursor. nih.govresearchgate.netnih.gov For example, 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be used as a key intermediate to synthesize various derivatives. nih.gov This intermediate can be obtained from the corresponding 4-chloro derivative, which is synthesized from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one. nih.gov The this compound can be envisioned as a precursor to a pyrazole intermediate, which can then be further elaborated into the pyrazolo[3,4-d]pyrimidine ring system. rsc.orgrsc.org

Thiazole (B1198619) derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net To incorporate the this compound unit, it would first need to be converted into either the α-haloketone or the thioamide component. For example, new thiazole derivatives have been synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones. nih.gov

1,3,4-Thiadiazole (B1197879) derivatives are often synthesized from thiosemicarbazide (B42300) or its derivatives. ijpcbs.comsbq.org.br A common method involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. ijpcbs.comsbq.org.br For instance, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can be synthesized by reacting benzoic acid with thiosemicarbazide. ijpcbs.com The resulting 2-amino-1,3,4-thiadiazole (B1665364) can then be further functionalized. sbq.org.brnih.gov The this compound could be hydrolyzed to 5-bromo-2-hydroxybenzoic acid, which could then be used in the synthesis of a 1,3,4-thiadiazole ring. Another route involves the reaction of acylhydrazines with isothiocyanates. sbq.org.br

Table 2: Synthesis of Thiazole and 1,3,4-Thiadiazole Derivatives

| Heterocycle | Synthetic Method | Key Reagents | Reference |

| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide | nih.govresearchgate.net |

| 1,3,4-Thiadiazole | Cyclization | Thiosemicarbazide, Carboxylic Acid | ijpcbs.comsbq.org.br |

| 1,3,4-Thiadiazole | Cyclization | Acylhydrazine, Isothiocyanate | sbq.org.br |

The synthesis of indole (B1671886) derivatives often utilizes classic methods such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org To incorporate the this compound framework, it could be converted into a suitable phenylhydrazine or carbonyl compound. The bromination of indole scaffolds, often at the C-5 position, has been shown to enhance biological activity. beilstein-archives.org For example, 5-bromoindole (B119039) derivatives can be synthesized, and this bromo-substitution can be a key step in the synthesis of more complex indole-containing molecules. beilstein-archives.orgresearchgate.netresearchgate.net

The incorporation of a triazole ring can be achieved through several synthetic strategies. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a prominent method for synthesizing 1,2,3-triazoles, often facilitated by a copper catalyst ("click chemistry"). nih.govisres.org To utilize this compound in this context, it would need to be functionalized with either an azide or an alkyne group. For example, N,N'-(1,3-phenylene)bis(2-azidoacetamide) can be reacted with alkynes in the presence of a copper catalyst to form bis-1,2,3-triazole compounds. isres.org Alternatively, 1,2,4-triazoles can be synthesized from the reaction of diacylhydrazines with primary amines. isres.org

Chalcone (B49325) Derivative Synthesis and Functionalization

The synthesis of chalcone derivatives structurally related to this compound typically begins with 5-bromo-2-hydroxyacetophenone. The most common and efficient method for this transformation is the Claisen-Schmidt condensation. iiste.orgnih.gov This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. researchgate.net

In a typical procedure, equimolar amounts of 5-bromo-2-hydroxyacetophenone and a selected benzaldehyde derivative are dissolved in a solvent like ethanol. researchgate.net A base, commonly a 10-60% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to catalyze the reaction. researchgate.net The mixture is typically stirred at room temperature for several hours or may be gently heated to facilitate the reaction. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and neutralized with a dilute acid, causing the chalcone product to precipitate. iiste.org The solid product is then filtered, washed, and recrystallized to achieve high purity. iiste.org

This methodology allows for the synthesis of a diverse library of chalcones by varying the substituents on the benzaldehyde ring. For instance, reacting 5-bromo-2-hydroxyacetophenone with benzaldehyde yields (2E)-1-(5-bromo-2-hydroxyphenyl)-3-phenyl-2-propen-1-one.

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Acetophenone Precursor | Aldehyde Precursor | Base/Solvent | Yield | Synthesized Chalcone |

| 5-bromo-2-hydroxyacetophenone | Benzaldehyde | NaOH / Ethanol | High | (2E)-1-(5-bromo-2-hydroxyphenyl)-3-phenyl-2-propen-1-one |

| p-bromo acetophenone | p-hydroxy benzaldehyde | NaOH (grinding) | 30% | (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one rsc.org |

| p-bromo acetophenone | p-methoxy benzaldehyde | NaOH (grinding) | 88% | (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one rsc.org |

| 3-amino acetophenone | Chloroacetylchloride | Acetic Acid | - | N-(3-acetyl phenyl)-2-chloroacetamide researchgate.net |

The resulting chalcone scaffold, characterized by its α,β-unsaturated carbonyl system, is highly reactive and serves as a key intermediate for further functionalization. fabad.org.tr These transformations include:

Mechanistic Investigations of Synthetic Reactions

Exploration of Reaction Mechanisms for Functionalization

The primary reaction for synthesizing the chalcone framework is the Claisen-Schmidt condensation, which proceeds through a well-established multi-step mechanism under basic conditions. iiste.orgnih.gov

The mechanism involves the following key steps:

Enolate Formation: A strong base, such as a hydroxide ion (⁻OH), abstracts an acidic α-hydrogen from the methyl ketone of the acetophenone. This deprotonation results in the formation of a resonance-stabilized enolate ion. iiste.org

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde molecule. This step forms a new carbon-carbon bond and results in an intermediate alkoxide. iiste.org

Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone, also known as an aldol (B89426) adduct. iiste.org

Dehydration: The β-hydroxy ketone undergoes dehydration to form the final α,β-unsaturated ketone (chalcone). Under basic conditions, a hydroxide ion removes a proton from the α-carbon, forming a new enolate. This is followed by the elimination of the hydroxyl group from the β-carbon, resulting in the formation of a stable, conjugated π-system. nih.govescholarship.org

The mechanism for functionalization reactions, such as the Michael addition, involves the nucleophilic attack on the β-carbon of the conjugated system, which is rendered electrophilic by the electron-withdrawing effect of the carbonyl group. fabad.org.tr

Kinetic Studies in Related N-Bromoacetamide Oxidations

While kinetic data for the oxidation of this compound itself is not prominently available, extensive studies on the related compound N-bromoacetamide (NBA) provide significant mechanistic insights into its oxidative behavior. NBA is a source of positive halogen and is used as an oxidizing agent for various substrates, including alcohols, in both acidic and alkaline media. researchgate.net

Kinetic investigations into the oxidation of primary and secondary alcohols by NBA in an acidic medium have revealed several key features. rsc.orgresearchgate.net The reaction is typically first-order with respect to both the oxidant (NBA) and the alcohol substrate. researchgate.net The reaction rate is also dependent on the acid concentration, often showing a first-order dependence on [H⁺]. researchgate.net

Based on these kinetic observations, a general mechanism for the oxidation of alcohols by NBA in an acidic medium has been proposed:

Protonation of NBA: In the presence of acid, NBA is protonated to form a more potent oxidizing species.

Formation of the Active Oxidizing Species: The protonated NBA can react with water to form (H₂OBr)⁺, which is often postulated as the primary active oxidizing species. researchgate.net

Rate-Determining Step: The proposed mechanism involves the formation of a hypobromite (B1234621) ester as an intermediate in the rate-determining step. researchgate.net This involves the attack of the alcohol on the active oxidizing species.

Decomposition: The intermediate ester then decomposes in a fast step to yield the final oxidation product (an aldehyde or ketone) and other byproducts. researchgate.net

The addition of acetamide, a product of the reaction, typically decreases the reaction rate, which supports the initial equilibrium steps involving NBA. researchgate.net Studies using related oxidants like N-bromosuccinimide (NBS) and N-bromophthalimide (NBP) show similar kinetic behavior, with the reaction often being first-order in the oxidant and fractional-order in the substrate. researchgate.net

Table 2: Summary of Kinetic Findings in Related N-Bromo Compound Oxidations

| Oxidant | Substrate | Medium | Order in Oxidant | Order in Substrate | Order in [H⁺] | Proposed Oxidizing Species |

| N-Bromoacetamide (NBA) | Primary Alcohols | Acidic | 1 | 1 | 1 | (H₂OBr)⁺ researchgate.net |

| N-Bromosuccinimide (NBS) | Vanillin | Acidic | 1 | Fractional | Negative Fractional | NBS, Br⁺, or N⁺HBr |

| N-Bromophthalimide (NBP) | Benzyl Alcohols | Acetic Acid | 1 | Fractional | None | NBP researchgate.net |

These kinetic studies are crucial for understanding the underlying mechanisms of reactions involving N-halo compounds and for optimizing synthetic procedures that utilize them as reagents.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Elucidation and Conformational Analysis

Spectroscopy provides a powerful, non-destructive means to probe the molecular framework of N-(5-bromo-2-hydroxyphenyl)acetamide. Techniques such as NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy each offer unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. uobasrah.edu.iq

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as complex multiplets in the downfield region due to their varied electronic environments and spin-spin coupling interactions. The protons of the acetamide (B32628) group, specifically the methyl (CH₃) and amide (NH) protons, exhibit characteristic chemical shifts. The methyl protons usually appear as a sharp singlet, while the amide proton signal can be broader and its position may vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetamide group is typically found significantly downfield. The carbon atoms of the phenyl ring produce a cluster of signals in the aromatic region, with their specific chemical shifts influenced by the positions of the bromo and hydroxyl substituents. The methyl carbon of the acetyl group appears in the upfield region of the spectrum.

A related compound, N-(2-bromo-4-hydroxyphenyl)acetamide, shows characteristic NMR signals that can be used for comparative analysis. For this isomer, the proton NMR spectrum (in DMSO-d₆) shows signals at δ 9.80 (s, 1H, OH), 9.30 (s, 1H, NH), 7.22 (d, J = 8.7 Hz, 1H), 7.00 (d, J = 2.7 Hz, 1H), 6.74 (dd, J = 8.7, 2.7 Hz, 1H), and 2.00 (s, 3H, CH₃). rsc.org The ¹³C NMR spectrum exhibits peaks at δ 168.47 (C=O), 155.96, 129.13, 127.81, 119.78, 118.54, 114.89 (aromatic carbons), and 22.94 (CH₃). rsc.org These values provide a reference for assigning the peaks in the spectrum of this compound.

| ¹H-NMR Data for N-(2-bromo-4-hydroxyphenyl)acetamide (in DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 9.80 (s, 1H) | OH |

| 9.30 (s, 1H) | NH |

| 7.22 (d, J = 8.7 Hz, 1H) | Aromatic CH |

| 7.00 (d, J = 2.7 Hz, 1H) | Aromatic CH |

| 6.74 (dd, J = 8.7, 2.7 Hz, 1H) | Aromatic CH |

| 2.00 (s, 3H) | CH₃ |

| ¹³C-NMR Data for N-(2-bromo-4-hydroxyphenyl)acetamide (in DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 168.47 | C=O |

| 155.96 | Aromatic C |

| 129.13 | Aromatic C |

| 127.81 | Aromatic C |

| 119.78 | Aromatic C |

| 118.54 | Aromatic C |

| 114.89 | Aromatic C |

| 22.94 | CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide group also appears in this region, often around 3300-3100 cm⁻¹. The sharp, intense absorption band corresponding to the C=O (carbonyl) stretching of the amide group (Amide I band) is a prominent feature, usually found in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550 cm⁻¹. Furthermore, C-H stretching vibrations of the aromatic ring and the methyl group are seen around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

| FTIR Spectral Data for this compound (Expected Ranges) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | O-H stretch (phenolic) |

| 3300-3100 | N-H stretch (amide) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1680-1630 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| Below 700 | C-Br stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be evident, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound may include the loss of an acetyl group (•CH₃CO) or a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. The resulting fragment ions can provide further clues about the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. For the related isomer, N-(2-bromo-4-hydroxyphenyl)acetamide, the high-resolution mass spectrum showed an [M+H]⁺ ion at m/z 229.9812, which is consistent with the calculated value of 229.9811 for the formula C₈H₉BrNO₂. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing and π-π Transitions*

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgslideshare.net This technique is particularly useful for studying compounds with chromophores, such as the aromatic ring and carbonyl group in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. uzh.ch The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-system of the benzene (B151609) ring and the carbonyl group. uzh.ch The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to an anti-bonding π* orbital. uzh.ch The presence of the hydroxyl and bromo substituents on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted acetanilide. A study on a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, recorded in chloroform, can provide insight into the expected spectral characteristics. nih.gov

Solid-State Structural Determination Methodologies

While spectroscopic methods provide invaluable information about molecular structure, solid-state techniques are essential for understanding the arrangement of molecules in a crystalline lattice.

Single Crystal X-ray Diffraction (SCXRD) for Crystalline Architecture and Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsion angles. This technique also reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding and halogen bonding, which govern the supramolecular architecture. For instance, the hydroxyl and amide groups are capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal packing of this compound. A study on a related calixarene (B151959) structure containing the 5-bromo-2-hydroxyphenyl moiety revealed a triclinic crystal system, demonstrating the detailed crystallographic data that can be obtained. mdpi.com

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis for this compound reveals the nature and contribution of various non-covalent contacts that stabilize the crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density.

The analysis of the Hirshfeld surface mapped over dnorm (normalized contact distance) provides a visual representation of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii and represent hydrogen bonds and other significant interactions. nih.gov For related acetamide structures, these red spots often highlight strong N-H···O or C-H···O hydrogen bonds. nih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a detailed understanding of the packing environment.

Table 1: Quantitative Contributions of Intermolecular Interactions for Structurally Related Compounds

| Interaction Type | Contribution Range (%) |

| H···H | 29.0 - 53.9 |

| H···C/C···H | 21.4 - 28.2 |

| H···O/O···H | 10.0 - 30.5 |

| H···Br/Br···H | ~16 |

| H···N/N···H | 1.7 - 13.6 |

This table presents typical contribution ranges for various intermolecular interactions observed in compounds structurally similar to this compound, as specific data for the title compound was not available in the search results.

Computational Chemistry Approaches in Molecular Analysis

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for optimizing molecular geometries and calculating electronic properties. mdpi.com For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation of the molecule in the ground state. nih.govnih.gov

The optimization process involves finding the minimum energy structure on the potential energy surface. researchgate.net The resulting optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. asianpubs.org For instance, in a related molecule, 3-acetamidophenol, the calculated C-N bond length was found to be very close to the experimental value. asianpubs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting UV-Vis absorption spectra of molecules. rsc.orgcnr.it This approach provides insights into the electronic transitions between molecular orbitals. scirp.org By calculating the vertical excitation energies from the optimized ground-state geometry, one can predict the wavelength of maximum absorption (λmax). nih.govnih.gov

For this compound, TD-DFT calculations would identify the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of chromophores containing carbonyl and phenyl groups. mdpi.com The calculated absorption spectrum can be compared with experimental data to assess the accuracy of the theoretical model. cnr.it Solvent effects can also be incorporated into TD-DFT calculations to provide a more realistic prediction of the absorption spectrum in different environments. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgunesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a larger HOMO-LUMO gap would suggest greater stability. nih.gov

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Formula |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ2 / (2η) |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions between orbitals. researchgate.netmdpi.com It investigates charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. nih.govnih.gov For this compound, NBO analysis can reveal the delocalization of electron density from lone pairs to antibonding orbitals, indicating the strength of intramolecular interactions. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.govmalayajournal.org In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearcher.life For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and acetamido groups and the bromine atom, while positive potential would be located around the hydrogen atoms. nih.gov

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules. nih.gov Organic molecules with donor-π-acceptor architectures can exhibit significant NLO responses, making them promising for applications in optoelectronics. nih.gov The key parameters for NLO properties are the mean polarizability (α), the anisotropy of polarizability (Δα), and the first hyperpolarizability (β). mdpi.com

These parameters can be calculated using DFT methods. mdpi.com A large first hyperpolarizability value indicates a strong NLO response. mdpi.com For this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (bromo and acetamido) groups attached to the phenyl ring suggests the potential for NLO activity. Theoretical calculations would provide a quantitative measure of this potential. nih.gov

Investigations into Biological Activities and Molecular Mechanisms in Vitro Studies

Anti-inflammatory Activity and Related Mechanistic Pathways

The anti-inflammatory potential of N-(5-bromo-2-hydroxyphenyl)acetamide and its structural analogs has been a subject of scientific investigation. The mechanisms underlying this activity are believed to involve the modulation of key inflammatory mediators and pathways related to oxidative stress.

Inhibition of Inflammatory Mediators: Cyclooxygenase (COX-2), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α)

While direct studies on this compound's effect on specific cytokines are limited, research on the parent compound, N-(2-hydroxyphenyl)acetamide, provides valuable insights. In studies using rat models of adjuvant-induced arthritis, treatment with N-(2-hydroxyphenyl)acetamide led to a significant inhibition of the proinflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov These cytokines are pivotal in the inflammatory cascade, and their suppression is a key mechanism for controlling inflammation. nih.gov TNF-α promotes the release of IL-1β, which in turn upregulates the expression of Cyclooxygenase-2 (COX-2), an enzyme that synthesizes prostaglandins (B1171923) that aggravate inflammation. nih.gov Therefore, the analgesic and anti-inflammatory effects of these compounds are likely exerted through the inhibition of IL-1β and TNF-α production, leading to a downstream decrease in COX-2 expression. nih.govnih.gov

Furthermore, studies on closely related isomers, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have demonstrated anti-inflammatory activity through protease inhibition assays. nih.govmdpi.com These compounds showed superior efficiency in inhibiting trypsin activity when compared to the standard anti-inflammatory drug acetylsalicylic acid, suggesting a potent mechanism for reducing inflammation. nih.govmdpi.com

Modulation of Oxidative Stress Markers and Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key component of inflammation. nih.govmdpi.com Research into a novel derivative, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), which shares the core 5-bromo-2-hydroxyphenyl structure, has shed light on this mechanism. In in vitro studies using PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, BFB treatment demonstrated significant protective effects. nih.govnih.gov

The treatment successfully reduced the elevated levels of key oxidative stress markers, including malondialdehyde (MDA), lactate (B86563) dehydrogenase (LDH), and intracellular ROS. nih.govnih.gov Concurrently, BFB treatment restored the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov This protective effect is mediated through the activation of the Nrf2 pathway, a master regulator of the antioxidant response. nih.govnih.gov

Table 1: Effect of a Bromo-Substituted Derivative on Oxidative Stress Markers in H₂O₂-Treated PC12 Cells

| Marker | Effect of H₂O₂ Insult | Effect of (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB) Treatment | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Reduced | nih.gov, nih.gov |

| Malondialdehyde (MDA) | Increased | Reduced | nih.gov, nih.gov |

| Lactate Dehydrogenase (LDH) | Increased | Reduced | nih.gov, nih.gov |

| Glutathione (GSH) | Decreased | Increased | nih.gov |

Antimicrobial and Antitubercular Efficacy Studies (In Vitro)

The presence of halogen atoms and phenolic hydroxyl groups in salicylanilide (B1680751) structures is often associated with antimicrobial properties. This compound has been evaluated in vitro for its efficacy against a range of bacterial and fungal pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

In vitro studies have confirmed the antibacterial activity of this compound and related compounds. Research on a series of N-(2-hydroxyl-5-substitutedphenyl)acetamides showed significant antibacterial activity. nih.gov Specifically, these acetamide (B32628) derivatives demonstrated notable efficacy against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Studies on the broader class of halogenated salicylanilides consistently show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range. mdpi.comnih.gov In contrast, the activity against Gram-negative bacteria is often limited or absent. mdpi.comresearchgate.net This differential activity is commonly attributed to the structural differences in the bacterial cell wall. The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many compounds from reaching their intracellular targets.

Table 2: In Vitro Antibacterial Activity Profile of Salicylanilide Derivatives

| Compound Class | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., P. aeruginosa) | Reference |

|---|---|---|---|

| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Active | Active | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Active (MIC = 2.5–5.0 mg/mL) | No Inhibition Observed | nih.gov, mdpi.com |

| Salicylanilide benzoates | Significant Activity (MIC ≥ 0.98 μmol/L) | Not Specified | nih.gov |

Anticancer and Antiproliferative Investigations (In Vitro)

The search for novel therapeutic agents against cancer is a significant area of pharmaceutical research. In this context, various synthetic compounds, including derivatives of acetamide, are being investigated for their potential to inhibit the growth of cancer cells. In vitro studies on cell lines provide the foundational data needed to identify promising candidates for further development.

While specific data on the anticancer activity of this compound against a wide range of cell lines is limited in the available literature, studies on structurally related brominated acetophenone (B1666503) and acetamide derivatives have demonstrated notable cytotoxic effects against several human tumor cell lines.

One study investigated a series of brominated acetophenone derivatives for their cytotoxic effects. nih.gov A particularly active compound in this series, derivative 5c , showed significant cytotoxicity against multiple cancer cell lines. nih.gov It exhibited IC₅₀ values of 11.80 µg/mL against alveolar adenocarcinoma (A549) cells and 18.40 µg/mL against colorectal adenocarcinoma (Caco2) cells. nih.gov Its activity was even more pronounced against breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC3) cells, with IC₅₀ values below 10 µg/mL. nih.gov Importantly, this derivative displayed low cytotoxicity against the normal human breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells. nih.gov

Another related compound, N-(2-hydroxyphenyl) acetamide (NA-2), which lacks the bromo substituent, has been shown to elicit a potent antitumor effect against the human breast cancer cell line MCF-7. e3s-conferences.org This compound significantly inhibited the growth of MCF-7 cells, with a calculated IC₅₀ of 1.65 mM after 48 hours of treatment. e3s-conferences.org Furthermore, studies on 5'-acetamido chalcones, which contain an acetamido group, have also shown anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 62.56 µM and 37.8 µM for two different chalcone (B49325) derivatives, respectively. mdpi.com

These findings for structurally similar molecules suggest that the this compound scaffold is a promising area for anticancer research. However, direct testing of this specific compound against a broad panel of cancer cell lines, including PC12, HepG2, and K563 leukemia cells, is necessary to fully determine its antiproliferative profile.

Table 1: In Vitro Cytotoxicity of a Related Brominated Acetophenone Derivative (5c) nih.gov

| Cell Line | Type of Cancer | IC₅₀ (µg/mL) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | < 10 |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |

| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |

| PC3 | Prostate Adenocarcinoma | < 10 |

| MCF12F | Normal Breast Epithelial | > 100 |

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Key cellular processes, such as DNA repair and microtubule dynamics, are common targets for anticancer drugs.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for sensing and repairing DNA strand breaks. nih.gov In cancer cells, inhibiting PARP can lead to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality, especially in tumors with pre-existing DNA repair defects. nih.gov While direct evidence linking this compound to PARP-15 inhibition is not available in the reviewed literature, the inhibition of PARP enzymes is a validated strategy in oncology. nih.gov For instance, combining PARP inhibitors with other agents that induce DNA damage or impair other repair pathways, such as BET inhibitors, has shown synergistic effects in neuroblastoma models. nih.gov This suggests that compounds capable of modulating DNA repair pathways, potentially including novel acetamide derivatives, are of significant interest.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. nih.gov Their disruption can halt the cell cycle in the G2/M phase, leading to apoptosis. nih.govnih.gov This makes tubulin a key target for anticancer drugs. nih.gov Numerous compounds, both natural and synthetic, function by inhibiting tubulin polymerization. nih.govnih.gov For example, benzimidazole (B57391) and benzosuberene derivatives have been developed as tubulin polymerization inhibitors, demonstrating cytotoxicity against various cancer cell lines. nih.govnih.gov Although specific studies on the effect of this compound on tubulin polymerization were not identified, the investigation of novel small molecules for this mechanism remains a very active area of cancer research. nih.govnih.govnih.gov The structurally related N-(2-hydroxyphenyl) acetamide was found to arrest the cell cycle at the G0/G1 phase in MCF-7 cells and induce apoptosis by increasing the Bax/Bcl-2 ratio. e3s-conferences.org

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cancer. Antioxidants can mitigate this damage by scavenging free radicals.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used spectrophotometric method to determine the total antioxidant capacity of compounds. nih.govugm.ac.id The method is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. nih.govresearchgate.net The reduction of ABTS•+ by a hydrogen-donating antioxidant causes a discoloration of the solution, which is measured by a decrease in absorbance, typically at 734 nm. e3s-conferences.orgnih.gov

The assay involves generating the ABTS•+ by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, and allowing the reaction to complete in the dark. researchgate.netnih.gov The stable radical is then diluted to a specific absorbance, and the test compound is added. bldpharm.com The extent of radical scavenging is determined after a set incubation period. ugm.ac.id The antioxidant capacity is often expressed as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov

While specific ABTS radical scavenging data for this compound were not found in the reviewed literature, the assay is a standard method for evaluating the antioxidant potential of phenolic compounds, a class to which this molecule belongs. The presence of a hydroxyl group on the phenyl ring suggests potential for hydrogen atom donation and radical scavenging activity. Studies on other phenolic compounds have demonstrated their capacity to act as antioxidants in this assay.

Table 2: General Steps of the ABTS Radical Scavenging Assay nih.govresearchgate.netnih.gov

| Step | Description |

|---|---|

| 1. Radical Generation | ABTS is reacted with potassium persulfate in the dark to form the stable ABTS•+ radical cation. |

| 2. Dilution | The ABTS•+ solution is diluted with a solvent (e.g., ethanol (B145695) or water) to a standardized absorbance at ~734 nm. |

| 3. Reaction | The test compound (antioxidant) is added to the ABTS•+ solution. |

| 4. Incubation | The mixture is incubated for a defined period to allow the scavenging reaction to occur. |

| 5. Measurement | The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated. |

Other Biological Modulations and Related Mechanisms

Benzoxazines are a class of heterocyclic compounds that have been investigated for a wide range of biological activities. The synthesis of these structures can often start from aminophenols, which are structurally related to the core of this compound. Various synthetic routes have been developed to access benzoxazine (B1645224) scaffolds, such as the reaction of anthranilic acids with ortho esters or the copper-catalyzed domino reaction of arylmethanamines with 2-iodobenzoic acids. mdpi.com

While specific research on the potassium channel modulating properties of benzoxazine derivatives of this compound is not available, other derivatives of the benzoxazine class have been found to interact with different types of ion channels and receptors. For example, a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and evaluated as potent antagonists of the serotonin-3 (5-HT3) receptor, which is a ligand-gated ion channel. nih.gov This indicates that the benzoxazine skeleton can serve as a scaffold for developing molecules that modulate ion channel function. The modulation of potassium channels, which play crucial roles in cellular excitability and signaling, is an important therapeutic strategy in various diseases. Therefore, the synthesis and biological evaluation of benzoxazine derivatives originating from this compound could be a worthwhile avenue for future research.

Plant Immunity Elicitation and Hormetic Responses (e.g., in Arabidopsis thaliana against pathogens)

Synthetic elicitors are compounds that activate a plant's innate immune system, preparing it to defend against pathogen attacks. scbt.com Research has identified BHTC, a compound containing the 5-bromo-2-hydroxyphenyl group, as a potent synthetic elicitor in the model plant Arabidopsis thaliana. scbt.com

Pathogen Resistance: Application of BHTC has been shown to induce disease resistance against a broad spectrum of pathogens, including the bacterium Pseudomonas syringae pv. tomato DC3000, the oomycete Hyaloperonospora arabidopsidis (Hpa), and the fungus Plectosphaerella cucumerina. scbt.com This induced immunity is not due to direct toxicity to the pathogens but rather from the stimulation of the plant's own defense mechanisms. scbt.com For instance, pretreating Arabidopsis plants with BHTC significantly inhibits the growth of virulent bacteria and the spore formation of oomycetes. scbt.com The protective effect is transient, indicating it functions by activating a temporary state of readiness within the plant. nih.gov

Interactive Table: Pathogen Resistance Induced by a BHTC

Click on the pathogen names to see the observed protective effects.

| Pathogen | Plant Model | Effect of BHTC Pre-treatment | Reference |

| Pseudomonas syringae | Arabidopsis thaliana | Significant reduction in bacterial growth. | scbt.com |

| Hyaloperonospora arabidopsidis | Arabidopsis thaliana | Strong inhibition of spore formation. | scbt.comnih.gov |

| Plectosphaerella cucumerina | Arabidopsis thaliana | Reduced lesion size and fungal growth. | scbt.com |

Hormetic Responses: A fascinating aspect of the biological activity of the BHTC elicitor is its dose-dependent effect, a phenomenon known as hormesis. Hormesis is characterized by a biphasic response where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses. scbt.com

In studies with Arabidopsis, high concentrations of BHTC induce a strong defense response, which is often associated with the inhibition of plant growth as resources are reallocated to defense. scbt.com Conversely, low doses of BHTC have been observed to stimulate root growth. scbt.com This suggests a complex regulatory network where the plant can interpret the concentration of the chemical cue to mount either a growth-oriented or a defense-oriented response. This hormetic effect is partially dependent on the WRKY70 transcription factor, a known regulator in plant defense and development. scbt.com

The transcriptional changes within the plant differ dramatically between low and high doses of BHTC. High doses trigger classic defense-related gene expression, whereas low, hormetic doses lead to the suppression of genes related to photosynthesis and respiration and the induction of development-related genes. scbt.com This links the compound's activity to a fundamental trade-off between plant growth and defense.

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

Structure-activity relationship (SAR) studies are crucial for identifying the chemical features of a molecule responsible for its biological effects. For the 5-bromo-2-hydroxyphenyl moiety, SAR studies have been conducted using BHTC and its synthetic analogs to determine which parts of the molecule are critical for its ability to induce a defense response in Arabidopsis. nih.gov

The findings emphasize that the substitutions on the phenyl ring are essential for the molecule's elicitor activity. The parent compound without any substitutions, 2-phenyl-thiazolidine-4-carboxylic acid (PTC), showed no protective activity against pathogen infection. nih.gov This highlights the critical role of the functional groups on the phenyl ring.

Further analysis revealed the specific contributions of the bromo and hydroxyl groups of the 5-bromo-2-hydroxyphenyl moiety:

Hydroxyl Group: An analog lacking the hydroxyl group at the 2-position, 2-(5-bromo-phenyl)-thiazolidine-4-carboxylic acid (BTC) , showed significantly reduced elicitor activity compared to BHTC. nih.gov Similarly, replacing the hydroxyl group with a methoxy (B1213986) group in 2-(5-bromo-2-methoxy-phenyl)-thiazolidine-4-carboxylic acid (BMTC) also resulted in intermediate and reduced activity. nih.gov

Bromine Atom: The analog 2-(2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (HTC) , which lacks the bromine atom at the 5-position, was also found to be a much weaker elicitor than BHTC, only showing spore suppression at higher concentrations. nih.gov

These results indicate that both the hydroxyl group and the bromine atom on the phenyl ring are important for the potent immune-stimulating activity. While analogs with some substitutions on the phenyl ring can still trigger a defense response, the combination present in the 5-bromo-2-hydroxyphenyl group appears to be optimal for high efficacy. The study concluded that both the substituted phenyl moiety and the thiazolidine-4-carboxylic acid moiety are necessary for the strong elicitor activity of BHTC. nih.gov

Interactive Table: SAR of BHTC Analogs on Hpa Pathogen Inhibition

Explore how changes to the 5-bromo-2-hydroxyphenyl moiety affect the compound's ability to inhibit pathogen growth in Arabidopsis thaliana.

| Compound | Structure of Phenyl Moiety | Key Structural Difference from BHTC | Relative Elicitor Activity | Reference |

| BHTC | 5-bromo-2-hydroxyphenyl | - (Reference Compound) | High | nih.gov |

| BTC | 5-bromophenyl | Lacks 2-hydroxyl group | Intermediate / Reduced | nih.gov |

| BMTC | 5-bromo-2-methoxyphenyl | 2-hydroxyl replaced by 2-methoxy | Intermediate / Reduced | nih.gov |

| HTC | 2-hydroxyphenyl | Lacks 5-bromo group | Low | nih.gov |

| PTC | Phenyl | Lacks both 5-bromo and 2-hydroxyl | None | nih.gov |

Applications in Advanced Chemical and Biological Research

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

N-(5-bromo-2-hydroxyphenyl)acetamide serves as a crucial building block in the synthesis of more intricate organic molecules. ontosight.ai The presence of the bromine atom, an acetamide (B32628) group, and a hydroxyl group on the phenyl ring offers multiple sites for chemical modification, making it a valuable synthetic intermediate. ontosight.ai The acetamide group itself is a key functional group in many pharmaceuticals, natural products, and polymers. acs.org

The general strategy for using such intermediates involves reactions like N-acylation, where an acyl group is introduced. For instance, in the synthesis of other complex amide derivatives, an activated carboxylic acid can be reacted with an amine. acs.org Specifically, the structural components of this compound make it a suitable precursor for creating a variety of derivatives. For example, related brominated hydroxy-phenyl compounds are used in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. nih.gov These Schiff bases and their metal complexes have shown a range of biological activities. nih.gov

The synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, can also utilize intermediates like this compound. Many of these heterocyclic compounds, such as those containing oxadiazole or triazole rings, are known to possess significant pharmacological properties. archivepp.comresearchgate.net The bromo- and hydroxyl- functional groups on the phenyl ring of this compound can be strategically used to construct these complex heterocyclic systems.

Table 1: Examples of Synthetic Transformations Involving Related Bromo-Hydroxyphenyl Compounds

| Starting Material | Reagent(s) | Product Type | Reference |

| 5-Bromosalicylaldehyde | Aniline (B41778) | Schiff Base | nih.gov |

| 5-bromo-2-hydroxybenzamide | Methyl/ethyl α-halogenated acid esters, then hydrazine (B178648), then substituted benzaldehydes | Hydrazones | researchgate.net |

| 3-Acetamidophenol | 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene | Phenolaldehyde | orgsyn.org |

This table illustrates the types of reactions that similar bromo-hydroxyphenyl compounds undergo, suggesting the synthetic potential of this compound.

Potential as Lead Compounds in Pharmaceutical Development Programs

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com this compound and its derivatives exhibit potential as lead compounds in pharmaceutical development due to the diverse biological activities associated with the acetamide nucleus. ontosight.airesearchgate.net

Acetamide derivatives have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, analgesic, and antimicrobial activities. researchgate.netresearchgate.net The core structure of this compound, being a brominated derivative of a phenol (B47542) with an acetamide group, suggests its potential for biological activity. ontosight.ai

Research on related acetamide derivatives has shown promising results. For example, some acetamide derivatives have been investigated as potential COX-II inhibitors, which are a type of nonsteroidal anti-inflammatory drug (NSAID). archivepp.com The search for new analgesic agents has also led to the synthesis and evaluation of various acetamide derivatives. researchgate.net Furthermore, studies on N-(2-hydroxyphenyl) acetamide have demonstrated its anti-inflammatory properties. researchgate.net The introduction of a bromine atom in this compound can potentially modulate its biological activity, making it a candidate for further investigation in drug discovery programs.

Table 2: Reported Biological Activities of Acetamide Derivatives

| Acetamide Derivative Class | Reported Biological Activity | Reference |

| General Acetamide Derivatives | Anti-inflammatory, Antioxidant, Analgesic, Antimicrobial | researchgate.net |

| Pyrazole (B372694) Acetamide Derivatives | COX-II Inhibition | archivepp.com |

| Benzothiazole Acetamide Derivatives | Analgesic | researchgate.net |

| N-(2-hydroxyphenyl) acetamide | Anti-inflammatory | researchgate.netnih.gov |

Contributions to Agricultural Chemistry Research (e.g., as Fungicides or Herbicides)

While direct studies on the application of this compound in agricultural chemistry are not extensively documented, the chemical class to which it belongs suggests potential utility. Halogenated compounds, particularly those containing bromine or chlorine, are prevalent in the synthesis of various agrochemicals. For instance, 5-Bromo-2-chloropyridine is a key intermediate in the production of fungicides and herbicides. nbinno.com

The structural features of this compound, specifically the brominated phenyl ring, are found in some active agrochemical ingredients. The development of new fungicides and herbicides often involves the synthesis and screening of novel chemical structures. Given that acetamide derivatives have shown broad-spectrum biological activities, it is plausible that this compound or its derivatives could exhibit fungicidal or herbicidal properties. researchgate.net Further research is required to explore and validate these potential applications.

Utility in Materials Science Research and Development (e.g., Polymers, Coatings)

In the realm of materials science, the functional groups present in this compound suggest its potential as a monomer or an additive in the development of new polymers and coatings. The amide bond is a fundamental linkage in many polymers. acs.org The hydroxyl group can participate in polymerization reactions, such as the formation of polyesters or polyurethanes.

Furthermore, the bromine atom can impart specific properties to materials, such as flame retardancy or increased refractive index. Brominated compounds are often used as flame retardants in various polymers. The presence of both a hydroxyl and an acetamide group allows for potential cross-linking reactions, which can enhance the thermal and mechanical properties of polymeric materials.

A related area of application is in the development of corrosion inhibitors. A Schiff base synthesized from a similar compound, N-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide, has been shown to be an effective corrosion inhibitor for carbon steel in acidic environments. researchgate.net This suggests that derivatives of this compound could also be investigated for their potential to protect metals from corrosion.

Emerging Applications in Optoelectronics Research Based on Optical Properties

The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is an area where organic molecules with specific optical properties are of great interest. While research on the specific optical properties of this compound is still emerging, related compounds have shown promise in this area.

For example, 5-Bromo-2-chloropyridine is used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs). nbinno.com The optical properties of organic molecules are highly dependent on their electronic structure, which can be tuned by the introduction of different functional groups. The bromine atom and the conjugated phenyl ring in this compound could influence its absorption and emission of light. Further investigation into the photophysical properties of this compound and its derivatives could reveal potential applications in areas such as fluorescent probes, organic dyes, or as components in optoelectronic devices. Research on 5-Bromo-2-hydroxybenzaldehyde has indicated its potential in DNA and RNA binding, which is influenced by its electronic and structural properties. biosynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。